5-Bromo-2-(bromomethyl)benzonitrile
Overview
Description
5-Bromo-2-(bromomethyl)benzonitrile is a chemical compound with the molecular formula C8H5Br2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 274.94 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Br2N/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 274.94 .Scientific Research Applications
Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate results in two tautomeric thienopyrimidoisoindolones, which are useful intermediates in organic synthesis (Kysil, Voitenko, & Wolf, 2008).
Development of Radioligands for Brain Imaging : The compound has been used in the synthesis and characterization of radioligands for imaging metabotropic glutamate 5 receptors in the brain, a significant advancement in neuroimaging research (Siméon et al., 2012).
Antimicrobial and Pharmacological Activities : Derivatives of 5-Bromo-2-(bromomethyl)benzonitrile have been synthesized and screened for antimicrobial and pharmacological activities, indicating its potential in developing new therapeutic agents (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Technical Research in Organic Synthesis : The synthesis and refinement of 4-bromomethyl-benzonitrile, a related compound, have been studied, improving the methods and yields in organic synthesis processes (Jun-jiang, 2008).
Microbial Degradation of Herbicides : Research has been conducted on the microbial degradation of benzonitrile herbicides, including compounds related to this compound, providing insights into environmental pollution control and bioremediation strategies (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Radioligand Development for Neurotransmitter Receptors : The synthesis and evaluation of radioligands for imaging neurotransmitter receptors in the brain, which are crucial for studying neurological disorders and brain function, involve compounds similar to this compound (Siméon, Brown, Zoghbi, Patterson, Innis, & Pike, 2007).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302+H312+H332-H314 . This indicates that it is harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(bromomethyl)benzonitrile can be influenced by various environmental factors . These may include pH, temperature, and the presence of other biological molecules. The compound’s brominated nature may also make it susceptible to photodegradation.
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQAJIVYLBTILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657876 | |
Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156001-53-5 | |
Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156001-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(bromomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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